Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20N4O4. It is characterized by the presence of a piperazine ring substituted with a nitropyridine group and a tert-butyl ester. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate typically involves the reaction of 4-(3-nitropyridin-4-yl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: 4-(3-aminopyridin-4-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Hydrolysis: 4-(3-nitropyridin-4-yl)piperazine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate is unique due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyridin-4-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-15-10-12(11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZLYVPOXHWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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